4-methyl-7-propionyl-2H-chromen-2-one

Description

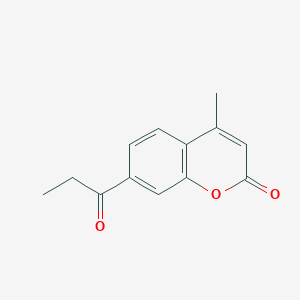

Structure

2D Structure

Properties

IUPAC Name |

4-methyl-7-propanoylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-3-11(14)9-4-5-10-8(2)6-13(15)16-12(10)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGMZBBHLTXDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing 4-methyl-7-propionyl-2H-chromen-2-one is through the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. The reaction typically requires elevated temperatures and prolonged reaction times. recent advancements have introduced more environmentally friendly protocols, such as mechanochemical Pechmann condensation using a high-speed ball mill mixer at room temperature under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Pechmann condensation reactions. The use of catalysts like indium chloride (InCl3) has been shown to improve yields and reduce reaction times. The process is optimized to minimize waste and energy consumption, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the chromenone structure, leading to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, dihydrochromenones, and other derivatives with modified functional groups .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Organic Synthesis

4-Methyl-7-propionyl-2H-chromen-2-one serves as a crucial building block in organic chemistry. It is utilized in synthesizing more complex organic molecules, particularly other chromenone derivatives. The compound can be synthesized via the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Recent advancements have introduced greener synthesis methods, such as mechanochemical Pechmann condensation under solvent-free conditions.

Fluorescent Probes

The compound also functions as a fluorescent probe in biophysical research. Its chromenone scaffold allows for interactions with various biological targets, making it suitable for studies involving enzyme assays and biochemical investigations .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been reported to inhibit key enzymes such as topoisomerase II and VEGFR2, which are essential in cancer progression and angiogenesis, respectively. This inhibition suggests potential therapeutic applications in cancer treatment .

Cytotoxicity Against Cancer Cell Lines

The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Studies have reported IC50 values of approximately 4.98 µM for MCF-7 cells, indicating its potential as an anticancer agent .

Industrial Applications

Production of Dyes and Optical Brighteners

In the industrial sector, this compound is utilized in producing dyes and optical brighteners. Its structural characteristics allow it to impart desirable properties to these products, enhancing their effectiveness and stability.

Case Studies

- Anticancer Activity Evaluation : A study evaluated the anticancer efficacy of this compound against MCF-7 cells. The results indicated significant cytotoxicity, supporting its potential development as an anticancer therapeutic agent .

- Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit topoisomerase II and VEGFR2. The findings highlighted its potential role in cancer therapy by disrupting critical pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 4-methyl-7-propionyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

5,7-Dihydroxy-4-propyl-2H-chromen-2-one

- Molecular formula : C₁₂H₁₂O₄ .

- Key differences : Replaces the propionyl group with a propyl chain and adds hydroxyl groups at positions 5 and 6.

- Biological activity : Demonstrates antimicrobial and antitumor properties, with docking studies suggesting interactions with bacterial and cancer targets .

- Significance : The hydroxyl groups increase polarity, improving water solubility but reducing metabolic stability compared to the propionyl derivative .

2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one

- Molecular formula : C₂₀H₂₀O₃ (major component) .

- Key differences : Substituted with a 4-methylphenyl group at position 2 and an isobutoxy group at position 7.

- Structural features : The chromen ring is coplanar with substituents, stabilized by π-π stacking and intramolecular C–H···O interactions .

4-Methyl-7-nitro-2H-chromen-2-one

- Molecular formula: C₁₀H₇NO₄ .

- Key differences : Nitro group at position 7 instead of propionyl.

- Physicochemical impact : The nitro group is strongly electron-withdrawing, reducing electron density on the chromen ring and altering reactivity in electrophilic substitutions .

- Applications : Nitro derivatives are often intermediates in synthetic pathways for bioactive molecules .

Halogenated Analogues

6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one

- Molecular formula : C₁₀H₇ClO₃ .

- Key differences : Chlorine at position 6 and hydroxyl at position 3.

- Biological relevance : Chlorine acts as a bioisostere, enhancing metabolic stability and potency by resisting oxidative degradation .

7-Chloro-4-hydroxy-2H-chromen-2-one

Hybrid and Conjugated Derivatives

Chiral 2H-Chromene-N-Imidazolo-Amino Acid Conjugates

- Structure: Chromenone core linked to imidazole and amino acids .

- Activity: Potent aldose reductase inhibitors (IC₅₀ values in nanomolar range), highlighting the role of conjugation in targeting enzyme active sites .

- Contrast : The propionyl derivative’s simpler structure may lack this specificity but offers synthetic accessibility .

(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

- Structure: Combines 7-amino-4-methyl-2H-chromen-2-one with a chloro-phenylacetyl group .

- Significance: The hybrid structure leverages chlorine’s metabolic stability and the chromenone’s scaffold for drug discovery .

Comparative Analysis Table

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro, propionyl) increase reactivity but may reduce metabolic stability .

- Halogens (e.g., chlorine) improve pharmacokinetics via bioisosterism .

- Bulkier groups (e.g., phenyl, isobutoxy) enhance lipophilicity, favoring membrane permeability .

Biological Relevance: Propionyl and nitro derivatives are versatile intermediates, while hydroxylated and halogenated analogues show targeted bioactivity . Hybrid conjugates (e.g., amino acid-linked) demonstrate enzyme inhibition but require complex synthesis .

Synthetic Accessibility :

- The target compound’s synthesis likely involves acylation or Friedel-Crafts reactions, contrasting with FeCl₃-catalyzed methods for hydroxy-phenyl derivatives .

Biological Activity

4-Methyl-7-propionyl-2H-chromen-2-one is a compound belonging to the chromenone family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-methyl-7-propanoylchromen-2-one, with the molecular formula . Its structure features a chromenone scaffold, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.24 g/mol |

| CAS Number | 1255147-07-9 |

The chromenone scaffold is known to interact with various biological targets, leading to a range of pharmacological effects. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as topoisomerase II and VEGFR2, which are vital in DNA replication and angiogenesis respectively .

- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. IC50 values reported are approximately 4.98 µM for MCF-7 cells .

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. In vitro assays demonstrated:

- Cytotoxicity against MCF-7 Cells :

- IC50: 4.98 µM

- Cell death rate: 97.82%

- Cytotoxicity against HepG2 Cells :

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies.

Enzyme Inhibition

The compound has been shown to inhibit topoisomerase II and VEGFR2, critical targets in cancer therapy:

| Target Enzyme | IC50 Value (µM) |

|---|---|

| Topoisomerase II | 4.1 |

| VEGFR2 | 23.6 |

These values indicate that the compound's inhibitory effects are comparable to established chemotherapeutic agents like Doxorubicin and Sorafenib .

Case Studies

-

Study on Cytotoxicity :

A study evaluated the cytotoxic effects of various coumarin derivatives, including this compound, on MCF-7 and HepG2 cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested . -

Mechanistic Studies :

Research involving molecular docking studies revealed that the compound binds effectively to target proteins associated with cancer progression, supporting its role as a potential therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 4-methyl-7-propionyl-2H-chromen-2-one, and how can reaction conditions be optimized?

A one-pot FeCl₃-catalyzed method using substituted phenols and propiolate derivatives in tetrahydrofuran (THF) is a foundational approach. Optimization involves adjusting catalyst loading (e.g., 10–20 mol% FeCl₃), reaction temperature (60–80°C), and solvent polarity to improve yields . For intermediates like 7-hydroxy derivatives, bromoethoxy or propionyl groups can be introduced via nucleophilic substitution or Friedel-Crafts acylation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Key for identifying substituent patterns. For example, the propionyl group’s carbonyl resonance appears at ~200 ppm in ¹³C NMR, while aromatic protons in the chromen-2-one core show coupling patterns between δ 6.3–8.0 ppm .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (if present) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to monitor purity. Stability studies under varying pH, temperature, and light exposure (e.g., 25–40°C for 48 hours) identify degradation products .

Advanced Research Questions

Q. How do π–π stacking and crystal packing influence the physicochemical properties of this compound?

Single-crystal X-ray diffraction reveals triclinic (space group P1) or monoclinic systems with intermolecular π–π interactions (3.5–4.0 Å distances) between aromatic rings. These interactions enhance thermal stability and solubility in non-polar solvents . Computational tools like Mercury or PLATON can model packing efficiency .

Q. What strategies resolve contradictions in bioactivity data across derivatives?

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using in vitro assays (e.g., enzyme inhibition). For example, chloro or methoxy substituents may enhance activity via hydrophobic interactions .

- Dose-Response Analysis : Use IC₅₀ values to differentiate true activity from nonspecific effects .

Q. How can computational methods predict reactivity or regioselectivity in functionalization?

DFT calculations (e.g., B3LYP/6-31G*) identify electrophilic sites for acylation or halogenation. Fukui indices highlight nucleophilic regions (e.g., C-3 or C-8 positions in the chromenone core) .

Q. What advanced techniques validate supramolecular interactions in solution?

- NOESY/ROESY NMR : Detects through-space interactions between propionyl groups and aromatic protons.

- Fluorescence Quenching : Probes host-guest binding with cyclodextrins or cucurbiturils .

Methodological Challenges

Q. How to address low yields in FeCl₃-catalyzed syntheses?

- Alternative Catalysts : Test Brønsted acids (e.g., p-toluenesulfonic acid) or ionic liquids.

- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .

Q. What analytical workflows resolve spectral overlaps in complex mixtures?

- 2D NMR (HSQC, HMBC) : Assigns overlapping signals in crowded aromatic regions.

- LC-MS/MS : Differentiates isobaric derivatives via fragmentation patterns .

Data Presentation Example

| Property | Value/Observation | Reference |

|---|---|---|

| Melting Point | 96–98°C | |

| λmax (UV-Vis) | 280 nm (π→π*) | |

| Crystal System (XRD) | Triclinic, P1 | |

| IC₅₀ (Enzyme X) | 12.5 ± 1.2 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.